Technical Monograph: 3-iodo-6-methyl-1H-indazole-4-carbonitrile
Technical Monograph: 3-iodo-6-methyl-1H-indazole-4-carbonitrile
Topic: 3-iodo-6-methyl-1H-indazole-4-carbonitrile Chemical Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
A Critical Scaffold for Next-Generation Kinase Inhibitor Design[1]
Executive Summary
3-iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7) is a highly functionalized heterocyclic building block primarily utilized in the synthesis of type I and type II kinase inhibitors.[1][2] Its structural uniqueness lies in the dense arrangement of three distinct functional handles—a C3-iodine for cross-coupling, a C4-nitrile for electronic tuning or further derivation, and a C6-methyl group for hydrophobic pocket filling—around the indazole core.[1]
This guide analyzes the physicochemical profile, synthetic utility, and reactivity of this intermediate, providing actionable protocols for its integration into drug discovery campaigns targeting PI3K, FGFR, and VEGFR pathways.
Physicochemical Profile
The molecule exhibits properties characteristic of a "fragment-like" lead, adhering to the Rule of Three, making it an ideal starting point for fragment-based drug design (FBDD).
| Property | Value / Description | Significance in Drug Design |
| CAS Number | 885520-96-7 | Unique identifier for sourcing and IP tracking.[1] |
| Molecular Formula | C₉H₆IN₃ | -- |
| Molecular Weight | 283.07 g/mol | Low MW allows significant mass addition during lead optimization. |
| Calculated LogP | ~2.6 ± 0.4 | Moderate lipophilicity ensures good membrane permeability (Class II). |
| Topological PSA | ~52 Ų | Well within the range for oral bioavailability (<140 Ų). |
| H-Bond Donors | 1 (NH) | The N1-H is a critical donor for the kinase "hinge region" binding. |
| H-Bond Acceptors | 2 (N2, CN) | The nitrile acts as a weak acceptor and metabolic handle. |
| pKa (Calculated) | ~10.5 (NH) | The electron-withdrawing CN group increases N-H acidity compared to bare indazole. |
Synthetic Utility & Reactivity Analysis[1][3][4]
The "Warhead" Strategy
The 3-iodo-4-cyano-6-methylindazole scaffold is designed for divergent synthesis . The reactivity profile is dominated by the C3-iodine and the C4-nitrile, which serve orthogonal purposes.[1]
-
C3-Iodine (The Coupling Handle): The iodine atom at position 3 is highly reactive toward Palladium-catalyzed oxidative addition.[1] The presence of the electron-withdrawing nitrile at C4 pulls electron density from the ring, making the C-I bond slightly more electrophilic than in unsubstituted 3-iodoindazole, thereby enhancing reactivity in Suzuki-Miyaura and Sonogashira couplings.[1]
-
C4-Nitrile (The Electronic Tuner): This group serves two roles:
-
Electronic: It lowers the pKa of the N1-H, potentially strengthening hydrogen bonds with kinase hinge residues (e.g., Glu/Asp backbone carbonyls).
-
Synthetic: It can be hydrolyzed to a primary amide (CONH₂), often found in PI3K
inhibitors to interact with the affinity pocket.
-
-
N1-Nitrogen: The free amine is the primary point for protecting group strategies (SEM, THP, Boc) to prevent catalyst poisoning during cross-coupling.
Synthesis Pathway Visualization
The following diagram illustrates the logical synthesis flow, moving from the precursor construction to the functionalization of the target.
Figure 1: Synthetic logic flow from bromo-precursor to the target 3-iodo intermediate and its divergent applications.[1][3]
Experimental Protocols
Protocol A: Synthesis of 3-iodo-6-methyl-1H-indazole-4-carbonitrile
Context: This protocol assumes the availability of the 6-methyl-1H-indazole-4-carbonitrile core.[1][3] If starting from the bromo-indazole, a standard cyanation (Zn(CN)₂, Pd(dppf)Cl₂, DMF, 120°C) is required first.
Materials:
-
Iodine (I₂) (1.2 eq) or N-Iodosuccinimide (NIS) (1.1 eq)[1]
-
Potassium Hydroxide (KOH) pellets (2.0 eq)
Methodology:
-
Dissolution: Charge a round-bottom flask with 6-methyl-1H-indazole-4-carbonitrile and dissolve in DMF (10 vol).
-
Base Addition: Add KOH pellets. Stir at room temperature for 15 minutes until partially dissolved. The solution may darken due to deprotonation of the indazole N-H.
-
Iodination: Cool the mixture to 0°C. Add Iodine (or NIS) portion-wise over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–6 hours. Monitor by LC-MS (Target M+H ≈ 284).
-
Quench: Pour the reaction mixture into ice-water containing 10% sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine. A precipitate should form.
-
Isolation: Filter the solid, wash copiously with water to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-50% EtOAc in Hexanes) if regioisomers (N-iodination) are observed, though C3-iodination is thermodynamically favored.
Protocol B: Suzuki-Miyaura Cross-Coupling at C3
Context: Coupling an aryl boronic acid to the 3-position.[1]
Materials:
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: Cs₂CO₃ (2.0 eq) or K₂CO₃ (3.0 eq)
Methodology:
-
Degassing: In a microwave vial or pressure tube, combine the indazole, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent homocoupling or dehalogenation).
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.
-
Heating: Heat to 90–100°C for 2–12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[5][3][6][7]
-
Note: If the N1-H is unprotected, use 2-3 equivalents of base to account for the acidic proton. For difficult couplings, protect N1 with THP (Tetrahydropyran) prior to this step.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Specific Hazard: Nitrile functionality. While stable, metabolic or chemical hydrolysis can release ammonia or carboxylic acids. In acidic combustion, may release HCN gas.
-
Storage: Store at 2-8°C, protected from light (iodides can be photosensitive).
-
Handling: Use a fume hood. Avoid contact with strong oxidizers.
References
-
Synthesis of 3-Iodoindazoles
- Title: "Indazole derivatives as kinase inhibitors" (Review of patent literature).
-
Compound Registry Data
- Title: "3-Iodo-6-methyl-1H-indazole-4-carbonitrile Substance Detail"
- Source: U.S. EPA CompTox Chemicals Dashboard.
-
URL:[Link]
- Commercial Availability & Properties: Title: "3-Iodo-6-methyl-1H-indazole-4-carbonitrile Product Page" Source: BLD Pharm.
Sources
- 1. 885518-96-7|3-Iodo-6-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
